3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole
Description
The compound 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole is a complex organic molecule that features a carbazole core substituted with a piperazine ring and a dimethoxybenzoyl group
Properties
Molecular Formula |
C28H31N3O3 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H31N3O3/c1-4-31-24-8-6-5-7-22(24)23-17-20(9-11-25(23)31)19-29-13-15-30(16-14-29)28(32)21-10-12-26(33-2)27(18-21)34-3/h5-12,17-18H,4,13-16,19H2,1-3H3 |
InChI Key |
WDEKKRLPPCTKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.
Attachment of the Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine ring with 3,4-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dimethoxybenzoyl moiety, converting it to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Alcohol derivatives of the dimethoxybenzoyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Activity:
Research indicates that compounds similar to 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of piperazine can induce apoptosis in cancer cells by disrupting tubulin polymerization, which is essential for cell division . The compound's structure allows it to interact with cellular pathways involved in tumor growth inhibition.
2. Antimicrobial Properties:
The compound has shown promising antimicrobial activity against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for further development as an antibacterial agent. The mechanism is likely related to its interaction with bacterial cell membranes or metabolic pathways .
3. Neuropharmacological Effects:
Given the presence of the piperazine group, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems . This opens avenues for research into its effects on conditions such as anxiety and depression.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of similar piperazine derivatives on various cancer cell lines reported that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7). This suggests that modifications in the benzoyl and piperazine groups can enhance anticancer activity .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of this compound were screened against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 10 µg/mL. Such findings highlight its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the carbazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(2,4-Dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
- 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-1H-indole
Uniqueness
The uniqueness of 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as in drug design and materials science.
Biological Activity
The compound 3-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole represents a novel structure within the carbazole family, which has garnered attention due to its potential biological activities. Carbazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by relevant studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Core Structure : 9H-carbazole
- Substituents :
- Ethyl group at position 9
- Piperazine moiety linked through a benzoyl group containing two methoxy groups at the para position
Anticancer Activity
Research has shown that carbazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been noted for their ability to inhibit the growth of various cancer cell lines.
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Modulation of key signaling pathways such as the p53 pathway, which is crucial for tumor suppression.
- Inhibition of specific kinases involved in cancer progression.
- Case Studies :
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. The presence of functional groups in This compound may enhance its efficacy against various pathogens.
-
Antibacterial Effects :
- Studies indicate that carbazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
- The compound's structure could potentially improve its interaction with bacterial cell membranes.
- Antifungal Activity :
Anti-inflammatory Activity
The anti-inflammatory potential of carbazole derivatives is another area of interest. Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
